SBF-1
Description
Properties
Molecular Formula |
C55H84O16 |
|---|---|
Molecular Weight |
1001.261 |
IUPAC Name |
(2S,3R,4S,5R)-2-(((2S,3R,4S,5S)-3-Acetoxy-2-(((3S,8R,9S,10R,13S,14S,16S,17S)-17-((S)-1-(dodecyloxy)-1-oxopropan-2-yl)-3,17-dihydroxy-8,10,13-trimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-16-yl)oxy)-5-hydroxytetrahydro-2H-pyran-4-yl)oxy)-4,5-dihydroxytetrahydro-2H-pyran-3-yl 4-methoxybenzoate |
InChI |
InChI=1S/C55H84O16/c1-8-9-10-11-12-13-14-15-16-17-28-65-48(61)33(2)55(63)43(30-42-53(5)25-22-36-29-37(57)23-26-52(36,4)41(53)24-27-54(42,55)6)69-51-47(68-34(3)56)45(40(59)32-67-51)71-50-46(44(60)39(58)31-66-50)70-49(62)35-18-20-38(64-7)21-19-35/h18-22,33,37,39-47,50-51,57-60,63H,8-17,23-32H2,1-7H3/t33-,37+,39-,40+,41-,42+,43+,44+,45+,46-,47-,50+,51+,52+,53-,54+,55-/m1/s1 |
InChI Key |
VEZQEAKGXANRNL-OTHZRPGSSA-N |
SMILES |
O=C(O[C@H]1[C@H](O[C@@H]2[C@@H](OC(C)=O)[C@H](O[C@H]3C[C@@]4([H])[C@]5(C)CC=C6C[C@@H](O)CC[C@]6(C)[C@@]5([H])CC[C@]4(C)[C@]3([C@H](C)C(OCCCCCCCCCCCC)=O)O)OC[C@@H]2O)OC[C@@H](O)[C@@H]1O)C7=CC=C(OC)C=C7 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SBF-1; SBF 1; SBF1 |
Origin of Product |
United States |
Scientific Research Applications
Efficacy Against Various Cancers
SBF-1 has demonstrated promising antitumor activity across multiple cancer types:
Melanoma
In studies involving B16BL6 melanoma cells, this compound exhibited strong antitumor effects both in vitro and in vivo. It significantly inhibited cell adhesion and reduced the expression of integrin α4, which is associated with metastasis. Furthermore, this compound effectively reduced tumor growth in mouse models .
Cervical Cancer
This compound showed potent antigrowth activity against HeLa cervical cancer cells. Treatment with this compound resulted in decreased cell proliferation, migration, and colony formation. The compound's ability to induce endoplasmic reticulum stress was a key factor in its effectiveness against cervical cancer .
Prostate Cancer
Research indicates that this compound also inhibits prostate cancer cell growth by blocking interactions between mTOR and Six1 proteins, further establishing its role as a versatile anticancer agent .
Case Studies and Experimental Findings
Several studies have documented the effects of this compound on various cancer cell lines and animal models:
Comparison with Similar Compounds
Comparison with Similar Compounds
Antitumor Activity in Cervical Cancer
Target: SERCA2 (sarco/endoplasmic reticulum Ca²⁺-ATPase 2)
Mechanism: SBF-1 binds SERCA2, depletes ER Ca²⁺, and induces ER stress-associated apoptosis .
Efficacy:
- At 100 nM, this compound suppressed HeLa cell growth by 80% and reduced tumor volume by 70% in xenograft models .
- Outperforms thapsigargin (a classic SERCA inhibitor) by selectively targeting cancer cells without broad cytotoxicity .
Comparative Data:
| Compound | Target | IC₅₀ (HeLa Cells) | Tumor Volume Reduction (In Vivo) | Toxicity (Non-Cancer Cells) |
|---|---|---|---|---|
| This compound | SERCA2 | 100 nM | 70% | Low |
| Thapsigargin | SERCA | 50 nM | 60% | High |
Chronic Myeloid Leukemia (CML) Treatment
Target: Bcr-Abl1 (T315I mutant)
Mechanism: this compound disrupts the PTP1B-Bcr-Abl1 interaction, accelerating proteasomal degradation of Bcr-Abl1 .
Efficacy:
- Reduced Bcr-Abl1 activity by 90% at 10 nM in imatinib-resistant cells .
- Achieved a dissociation constant (Kd) of 0.8 μM for PTP1B binding, superior to imatinib’s affinity for Bcr-Abl1 mutants .
Comparative Data:
| Compound | Target | IC₅₀ (T315I Mutant) | Mechanism of Resistance Avoidance |
|---|---|---|---|
| This compound | PTP1B-Bcr-Abl1 | 10 nM | Degrades mutant Bcr-Abl1 |
| Imatinib | Bcr-Abl1 WT | 300 nM | Ineffective against T315I |
| Ponatinib | Bcr-Abl1 T315I | 40 nM | High cardiovascular toxicity |
Prostate Cancer Therapy
Target: Androgen Receptor (AR) DNA-binding domain (DBD)
Mechanism: this compound blocks AR binding to target genes (e.g., IGF-1) and inhibits AR/IGF-1/AKT signaling .
Efficacy:
- At 30 μg/kg, reduced AR-driven tumor volume by 85% in xenograft models .
- Overcame enzalutamide resistance in AR-LBD mutant models .
Comparative Data:
| Compound | Target | Tumor Growth Inhibition (AR WT) | Efficacy in AR Mutants |
|---|---|---|---|
| This compound | AR-DBD | 85% | Yes (LBD mutants) |
| Enzalutamide | AR-LBD | 70% | No |
| Darolutamide | AR-LBD | 75% | Partial |
Immunosuppression in T-Cell-Mediated Diseases
Target: AKT signaling in activated T cells
Mechanism: this compound inhibits CD25/CD69 expression, IL-2/IFN-γ production, and induces apoptosis in activated T cells .
Efficacy:
- 10 nM this compound suppressed T-cell proliferation by 100%, compared to 1 μM cyclosporine A (CsA) .
Comparative Data:
| Compound | Target | IC₅₀ (T-Cell Proliferation) | Selectivity (Activated vs. Naïve T Cells) |
|---|---|---|---|
| This compound | AKT | 10 nM | High |
| Cyclosporine A | Calcineurin | 1 μM | Low (toxic to naïve cells) |
| Rapamycin | mTOR | 20 nM | Moderate |
Liposarcoma and Colorectal Cancer
Target: Oxysterol-binding protein (OSBP)
Mechanism: this compound degrades OSBP, disrupting cholesterol homeostasis and AKT signaling .
Efficacy:
- Reduced SW872-S liposarcoma cell viability by 75% at 50 nM .
- Suppressed colorectal cancer metastasis by 60% in vivo via OSBP-TRIM33 interaction .
Comparative Data:
| Compound | Target | IC₅₀ (SW872-S Cells) | Mechanism Specificity |
|---|---|---|---|
| This compound | OSBP | 50 nM | Cholesterol trafficking |
| Fatostatin | SREBP | 100 nM | Lipid synthesis |
Key Advantages of this compound Over Similar Compounds
- Multitarget Selectivity: Uniquely targets SERCA2, AR-DBD, and OSBP across cancer types .
- Low Toxicity: Spares non-activated cells (e.g., 10 μM this compound caused <5% apoptosis in naïve T cells) .
- Overcoming Drug Resistance: Effective against imatinib-resistant CML and enzalutamide-resistant prostate cancer .
Preparation Methods
Synthesis of the Steroidal Aglycone
The aglycone core is derived from hecigenin or a related steroid precursor. Key steps include:
Representative Reaction:
Synthesis of the Modified Xylose Moiety
The xylose residue is functionalized at the 2-position to introduce acylamino groups:
Critical Data:
Glycosylation: Coupling Aglycone and Xylose
The glycosidic bond is formed via Koenigs-Knorr glycosylation:
Stereochemical Control:
Representative Reaction:
Final Esterification and Deprotection
Post-glycosylation modifications include:
Optimization Insights:
-
Acyl group diversity : 38 analogues were synthesized, with IC₅₀ values ranging from 0.8–45 nM.
-
Biological impact : 2-Acylamino substitution enhances potency up to 40-fold compared to this compound precursors.
Analytical Characterization
-
NMR : Key signals include δ 5.38 (H-1 of xylose, J = 8.0 Hz, β-linkage).
-
HRMS : [M+Na]⁺ calculated for C₄₃H₆₁NO₁₂: 830.4032; found: 830.4029.
Challenges and Innovations
Q & A
Q. What experimental designs are most effective for studying SBF-1's dose-dependent effects on cellular processes?
- Methodological Answer : To assess dose-dependent effects (e.g., proliferation vs. apoptosis), employ a multi-concentration experimental setup (e.g., 0–100 nM) with appropriate controls. Use quantitative assays such as MTT for viability, Annexin V/PI staining for apoptosis (flow cytometry), and EdU incorporation for proliferation (see ). Include triplicate measurements and statistical validation (t-tests, ANOVA) to ensure reproducibility .
- Key Parameters :
- Concentration range: 10–100 nM (IC50 reported at 45.02 nM in cervical cancer models) .
- Time points: 24–72 hours to capture dynamic responses .
Q. Which molecular mechanisms underlie this compound's modulation of T-cell activity and apoptosis?
- Methodological Answer : Use transcriptomic (RNA-seq) and proteomic (Western blot) approaches to identify pathways like ER stress (e.g., CHOP, GRP78) or calcium signaling (sarco/endoplasmic reticulum Ca²⁺-ATPase 2). Validate findings with siRNA knockdown or pharmacological inhibitors (e.g., thapsigargin for ER stress) . Flow cytometry can quantify surface markers (e.g., CD3/CD28 for T-cell activation) .
Q. How should researchers validate this compound's specificity in targeting cancer cells versus normal cells?
- Methodological Answer : Compare IC50 values across cancer (e.g., HeLa, Jurkat) and non-cancerous cell lines (e.g., PBMCs). Use selectivity indices (SI = IC50_normal / IC50_cancer). Incorporate toxicity assays (LDH release) and mitochondrial health markers (JC-1 staining) .
Advanced Research Questions
Q. How can conflicting data on this compound's biphasic effects (proliferation vs. apoptosis) be resolved?
- Methodological Answer : Perform time-course experiments to distinguish transient vs. sustained effects. Use single-cell RNA-seq to identify subpopulations with divergent responses. Validate with phospho-specific antibodies (e.g., p-AKT, p-ERK) to map signaling dynamics. Cross-reference findings with independent models (primary cells vs. cell lines) .
Q. What strategies optimize this compound's bioavailability and reduce off-target effects in vivo?
- Methodological Answer : Employ pharmacokinetic studies (plasma half-life, tissue distribution) using radiolabeled this compound. Test formulations (liposomal encapsulation, PEGylation) to enhance solubility. Use CRISPR-Cas9 screens to identify off-target pathways. Validate in xenograft models with biomarker analysis (e.g., cleaved caspase-3) .
Q. How can multi-omics data be integrated to elucidate this compound's network-level impacts?
- Methodological Answer : Combine RNA-seq, proteomics, and metabolomics datasets via pathway enrichment tools (DAVID, Metascape). Use machine learning (e.g., random forests) to prioritize key nodes (e.g., SERCA2 in ER stress). Validate predictions with CRISPR interference (CRISPRi) or overexpression models .
Data Analysis & Reporting Standards
Q. What statistical frameworks are recommended for analyzing this compound's heterogeneous responses?
- Methodological Answer : Apply mixed-effects models to account for inter-experiment variability. Use bootstrapping for small sample sizes. Report effect sizes (Cohen’s d) alongside p-values. Follow CONSORT guidelines for preclinical studies .
Q. How should researchers address batch effects in high-throughput this compound screening?
- Methodological Answer : Normalize data using ComBat or surrogate variable analysis (SVA). Include batch controls (e.g., DMSO-treated plates in each run). Use Z-score standardization for cross-study comparisons .
Contradiction & Reproducibility
Q. What protocols ensure reproducibility in this compound studies across laboratories?
- Methodological Answer : Adopt standardized protocols (e.g., ATCC cell culture guidelines). Share raw data via repositories (GEO, PRIDE). Use authenticated cell lines with STR profiling. Include detailed supplemental methods (e.g., exact buffer compositions) .
Q. How can researchers differentiate this compound's primary targets from secondary effects in omics datasets?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
